tert-butyl 5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
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Overview
Description
Tert-butyl 5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: is a chemical compound belonging to the class of pyrrolopyridines, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a substituted pyridine.
Methoxylation: Introduction of the methoxy group at the 5-position of the pyrrolopyridine core is typically done using methanol in the presence of a strong base or acid catalyst.
Carboxylation: The carboxylate group is introduced using reagents like carbon dioxide or carboxylic acid derivatives under specific reaction conditions.
Tert-Butylation:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure high yield and purity. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving cost-effective and scalable production.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding oxo derivative.
Reduction: Reduction of the pyrrolopyridine core to produce simpler derivatives.
Substitution Reactions: Replacement of the methoxy or carboxylate groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution Reactions: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Pyrrolopyridine-5-one derivatives.
Reduction Products: Reduced pyrrolopyridine derivatives.
Substitution Products: Derivatives with different functional groups at the methoxy or carboxylate positions.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive molecule with various biological activities, such as antimicrobial, antiviral, and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases like cancer and infectious diseases. Industry: Its derivatives are used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which tert-butyl 5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Tert-butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Tert-butyl 2-benzyl-3-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Uniqueness: Tert-butyl 5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate stands out due to its specific structural features, such as the presence of the methoxy group at the 5-position and the tert-butyl group at the carboxylate position. These features contribute to its unique chemical and biological properties, making it distinct from other pyrrolopyridine derivatives.
Properties
IUPAC Name |
tert-butyl 5-methoxy-2,3-dihydropyrrolo[2,3-c]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(16)15-6-5-9-7-11(17-4)14-8-10(9)15/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQJCNQXZJNWLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=NC=C21)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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